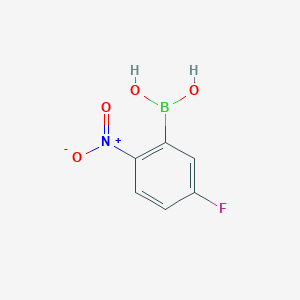
2-吡嗪基丙酸
描述
3-(Pyrazin-2-yl)propanoic acid is a chemical compound that belongs to the class of pyrazine derivatives. It has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol .
科学研究应用
3-(Pyrazin-2-yl)propanoic acid has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:
作用机制
Mode of Action
The exact mode of action of 3-(Pyrazin-2-yl)propanoic acid is currently unknown . It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 3-(Pyrazin-2-yl)propanoic acid require further investigation.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels
Action Environment
It’s important to note that environmental factors such as temperature, ph, and the presence of other molecules can significantly impact the action of biochemical compounds .
生化分析
Biochemical Properties
3-(Pyrazin-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between 3-(Pyrazin-2-yl)propanoic acid and acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission . Additionally, this compound may interact with other biomolecules such as transporters and binding proteins, altering their function and impacting various metabolic pathways.
Cellular Effects
The effects of 3-(Pyrazin-2-yl)propanoic acid on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of acetylcholinesterase, leading to changes in neurotransmission and potentially impacting cellular communication . Furthermore, 3-(Pyrazin-2-yl)propanoic acid may modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 3-(Pyrazin-2-yl)propanoic acid involves its binding interactions with various biomolecules. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and affecting neurotransmission . Additionally, 3-(Pyrazin-2-yl)propanoic acid may interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression, enzyme inhibition or activation, and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrazin-2-yl)propanoic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-(Pyrazin-2-yl)propanoic acid remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(Pyrazin-2-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, such as enhancing neurotransmission and modulating metabolic pathways . At higher doses, 3-(Pyrazin-2-yl)propanoic acid may cause toxic or adverse effects, including enzyme inhibition, disruption of cellular communication, and potential damage to tissues. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
3-(Pyrazin-2-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, its interaction with acetylcholinesterase can affect the breakdown of acetylcholine, impacting neurotransmission and energy metabolism. Additionally, 3-(Pyrazin-2-yl)propanoic acid may interact with other enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Pyrazin-2-yl)propanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, influencing its localization and accumulation within cells . Once inside the cell, 3-(Pyrazin-2-yl)propanoic acid may bind to proteins and other biomolecules, affecting its distribution and activity. These interactions can impact the compound’s overall function and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-(Pyrazin-2-yl)propanoic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 3-(Pyrazin-2-yl)propanoic acid may localize to the cytoplasm, nucleus, or other organelles, where it can interact with enzymes, proteins, and other biomolecules. These interactions can influence the compound’s activity and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyrazine with propanoic acid under specific conditions. For instance, the compound can be synthesized by treating pyrazine with propanoic acid in the presence of a catalyst such as trifluoroacetic acid at room temperature for about an hour . The reaction yields 3-(Pyrazin-2-yl)propanoic acid as a light yellow oil with a high purity of 98% .
Industrial Production Methods
Industrial production methods for 3-(Pyrazin-2-yl)propanoic acid typically involve multi-step reactions. One such method includes the hydrogenation of pyrazine derivatives using sodium hydroxide and nickel as catalysts . Another method involves the use of aqueous sodium hypochlorite (NaClO) in a multi-step reaction process .
化学反应分析
Types of Reactions
3-(Pyrazin-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Pyrazin-2-yl)propanoic acid can yield pyrazine carboxylic acids, while reduction can produce pyrazine propanol derivatives .
相似化合物的比较
3-(Pyrazin-2-yl)propanoic acid can be compared with other similar compounds, such as pyrazine carboxylic acids and pyrazine propanol derivatives. These compounds share a similar pyrazine core structure but differ in their functional groups and chemical properties . The uniqueness of 3-(Pyrazin-2-yl)propanoic acid lies in its specific propanoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .
List of Similar Compounds
- Pyrazine carboxylic acids
- Pyrazine propanol derivatives
- Pyrazine-1,4-dicarboxylic acid
- 2,3-Dimethylpyrazine
属性
IUPAC Name |
3-pyrazin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZBRIBNISBKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590781 | |
| Record name | 3-(Pyrazin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-34-6 | |
| Record name | 3-(Pyrazin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrazin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















